2-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDINE
Overview
Description
2-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDINE is a complex organic compound that features a combination of aromatic rings, an imidazolidine core, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDINE typically involves multiple steps, starting from commercially available precursors
Formation of the Imidazolidine Core: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of Aromatic Substituents: The aromatic rings can be introduced using Suzuki-Miyaura coupling reactions, which involve the reaction of boronic acids with halogenated aromatic compounds in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Materials Science: Its unique structure may make it suitable for use in the development of advanced materials, such as organic semiconductors or polymers.
Biological Research: The compound could be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDINE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-ethoxy-4-[(4-chlorobenzyl)oxy]phenyl}-1,3-bis(4-methylphenyl)imidazolidine
- 2-{3-ethoxy-4-[(4-bromobenzyl)oxy]phenyl}-1,3-bis(4-methylphenyl)imidazolidine
Uniqueness
The presence of the fluorobenzyl group in 2-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}-1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDINE imparts unique electronic properties that may enhance its activity in specific applications compared to its chloro- or bromo-substituted analogs.
Properties
IUPAC Name |
2-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-1,3-bis(4-methylphenyl)imidazolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33FN2O2/c1-4-36-31-21-26(11-18-30(31)37-22-25-9-12-27(33)13-10-25)32-34(28-14-5-23(2)6-15-28)19-20-35(32)29-16-7-24(3)8-17-29/h5-18,21,32H,4,19-20,22H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDBJAVODHAUQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2N(CCN2C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)OCC5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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